

comparing the biological activity of 5-methyl vs. other substituted indazole-3-carbaldehydes

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Compound of Interest

Compound Name: 5-methyl-1H-indazole-3-carbaldehyde

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A Comparative Guide to the Biological Activity of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.^[1] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, leading to FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib.^{[1][2]}

This guide provides a comparative analysis of the biological activity of substituted indazole derivatives. While 1H-indazole-3-carbaldehydes are key synthetic intermediates for accessing a variety of more complex, biologically active molecules, direct comparative data on these aldehydes is limited. Therefore, this guide will focus on the structure-activity relationships (SAR) of therapeutically relevant indazole derivatives, examining how substitutions on the indazole core, such as a 5-methyl group, influence their biological efficacy.

Quantitative Bioactivity Data: A Comparative Overview

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following table summarizes quantitative data from selected studies, highlighting the differential effects of various substitutions on the anti-inflammatory and antiproliferative activities of these compounds.

Table 1: Comparative Biological Activity of Substituted Indazole Derivatives

Compound/Derivative	Substitution Pattern	Biological Target/Assay	Activity (IC ₅₀ in μ M)	Reference
Anti-Inflammatory Activity				
Indazole	Unsubstituted	Cyclooxygenase-2 (COX-2)	23.42	[3]
5-Aminoindazole	5-NH ₂	Cyclooxygenase-2 (COX-2)	12.32	[3]
6-Nitroindazole	6-NO ₂	Cyclooxygenase-2 (COX-2)	19.22	[3]
Celecoxib (Reference)	-	Cyclooxygenase-2 (COX-2)	5.10	[3]
Antiproliferative Activity				
Compound 7d	Polysubstituted Indazole	A2780 (Ovarian Carcinoma)	0.64	[4]
Compound 7d	Polysubstituted Indazole	A549 (Lung Adenocarcinoma)	1.1	[4]
Compound 6o†	1H-indazole-3-amine derivative	K562 (Chronic Myeloid Leukemia)	5.15	[5]
Compound 6o†	1H-indazole-3-amine derivative	HEK-293 (Normal Cell Line)	33.2	[5]
5-Fluorouracil (Reference)	-	K562 (Chronic Myeloid Leukemia)	7.31	[5]

*Structure of 7d is a complex polysubstituted indazole; see source for full chemical details.[4]

†Structure of 6o is a complex 1H-indazole-3-amine derivative; see source for full chemical details.[5]

Structure-Activity Relationship (SAR) Insights:

The data reveals critical insights into the SAR of indazole derivatives:

- **Anti-Inflammatory Activity:** In the context of anti-inflammatory action via COX-2 inhibition, substitution on the benzene ring of the indazole core significantly modulates activity.[3] A 5-amino substitution nearly doubles the potency compared to the unsubstituted indazole (IC₅₀ of 12.32 μ M vs. 23.42 μ M).[3] A 6-nitro group also enhances potency, though to a lesser extent.[3] This suggests that electron-donating groups at the 5-position may be favorable for this particular activity.
- **Antiproliferative Activity:** For anticancer applications, the SAR is more complex and often depends on the specific chemical class and the target cell line.[4][5] Studies on various polysubstituted indazoles and 1H-indazole-3-amine derivatives show that potent antiproliferative activity, with IC₅₀ values in the low micromolar to nanomolar range, can be achieved.[4][5][6] Notably, some derivatives, like compound 6o, exhibit promising selectivity, showing significantly higher potency against cancer cells (K562) compared to normal cells (HEK-293).[5] This highlights the potential for developing targeted therapies with reduced toxicity.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing experimental data. Below is a representative protocol for an in vitro assay used to determine the anti-inflammatory activity of indazole compounds.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the reaction of arachidonic acid to prostaglandin G₂ (PGG₂), and its peroxidase component then

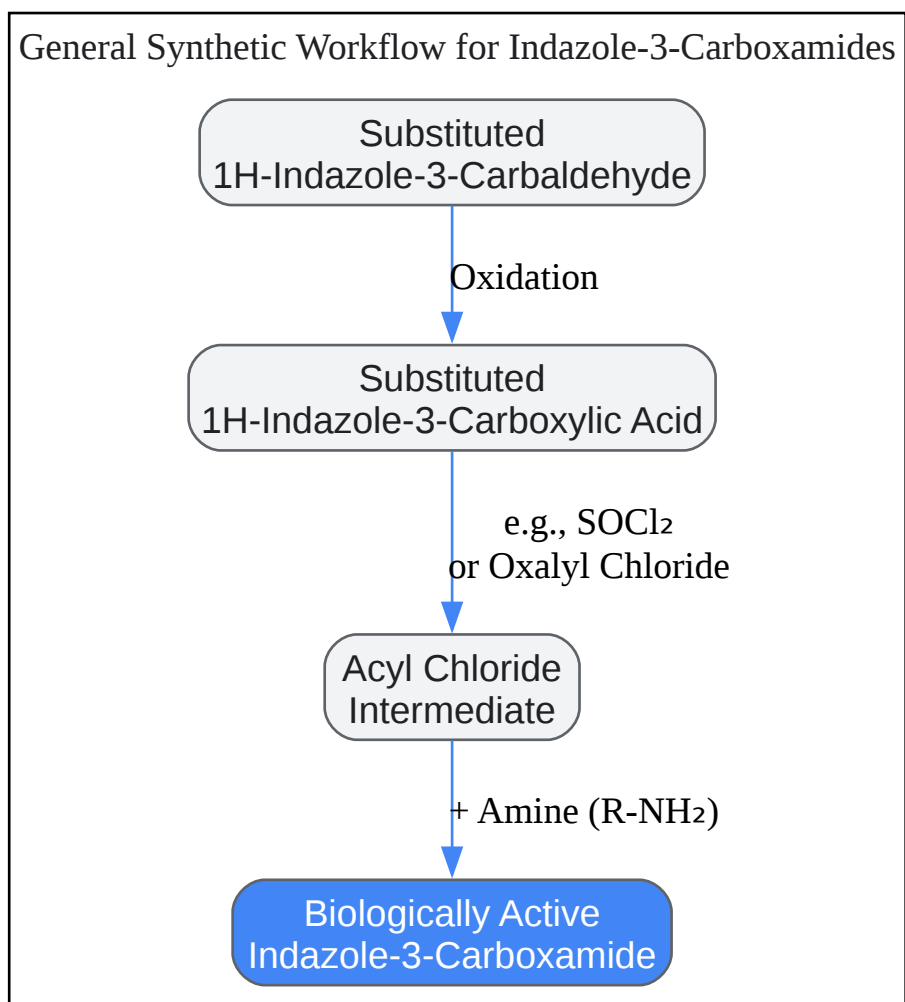
reduces PGG₂ to PGH₂. This peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Methodology:

- **Enzyme Preparation:** A solution of purified human recombinant COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- **Compound Incubation:** The test compounds (e.g., indazole, 5-aminoindazole, 6-nitroindazole dissolved in DMSO) are pre-incubated with the COX-2 enzyme in the presence of heme for a short period (e.g., 15 minutes) at room temperature to allow for binding.
- **Reaction Initiation:** The reaction is initiated by adding a solution containing arachidonic acid and the colorimetric substrate (TMPD).
- **Absorbance Measurement:** The plate is immediately placed in a microplate reader, and the absorbance at 590 nm is measured kinetically over a set period (e.g., 5 minutes).
- **Data Analysis:** The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A known COX-2 inhibitor, such as Celecoxib, is typically used as a positive control.^[3]

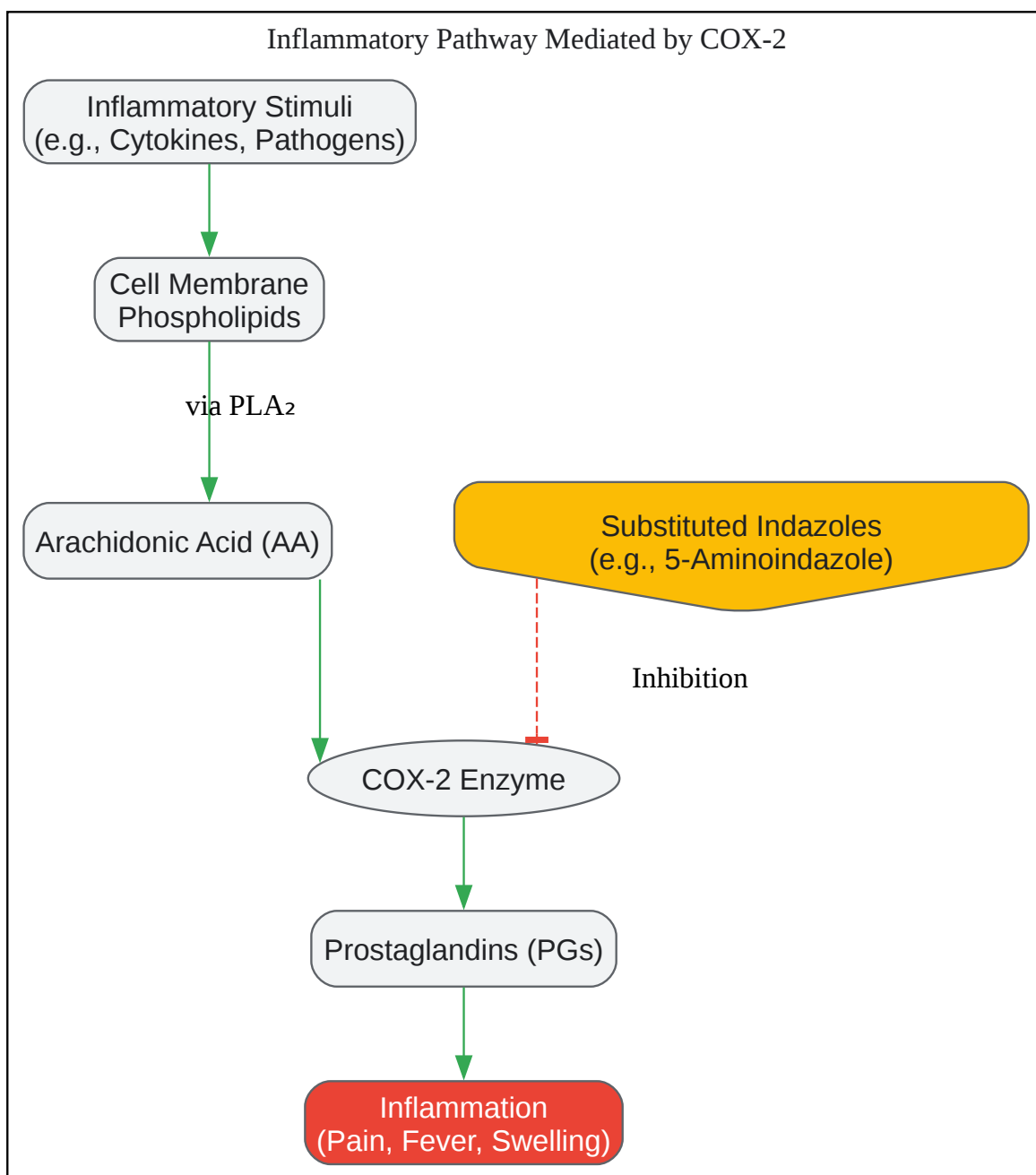
Visualizing Synthetic and Biological Pathways

Diagrams are essential tools for illustrating complex chemical and biological processes. The following visualizations, created using the DOT language, depict a general synthetic route from indazole-3-carbaldehyde precursors and a key signaling pathway relevant to their biological activity.



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Caption: Synthetic utility of indazole-3-carbaldehydes.



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Caption: Inhibition of the COX-2 inflammatory pathway.

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